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molecular formula C8H11NO2 B1612258 (3-Methoxy-6-methylpyridin-2-yl)methanol CAS No. 848696-30-0

(3-Methoxy-6-methylpyridin-2-yl)methanol

Cat. No. B1612258
M. Wt: 153.18 g/mol
InChI Key: VNLXSBXEYKHXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790745B2

Procedure details

To a solution of 2-(hydroxymethyl)-6-methylpyridin-3-ol (1.23 g, 8.84 mmol) in acetone (25 mL) was added Me2SO4 (1 mL, 10.6 mmol), followed by Cs2CO3 (3.6 g, 11.05 mmol). The reaction was refluxed for 2 h. The reaction was filtered and concentrated to give a red oil which was purified by column chromatography on ISCO (40 g) with 0-80% ethyl acetate in hexanes over 25 minutes to yield (3-methoxy-6-methylpyridin-2-yl)methanol(1.15 g, 85% yield) as a off-white solid. HPLC retention time (Method B)=0.17 min. 1H NMR (CDCl3, 400 MHz) δ ppm 2.49 (s, 3H), 3.83 (s, 3H), 4.45 (s, 1H), 4.70 (s, 2H), 7.03 (s, 2H).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
3.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[C:5]([CH3:10])[N:4]=1.[CH3:11]OS(OC)(=O)=O.C([O-])([O-])=O.[Cs+].[Cs+]>CC(C)=O>[CH3:11][O:9][C:8]1[C:3]([CH2:2][OH:1])=[N:4][C:5]([CH3:10])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
OCC1=NC(=CC=C1O)C
Name
Quantity
1 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Cs2CO3
Quantity
3.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a red oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on ISCO (40 g) with 0-80% ethyl acetate in hexanes over 25 minutes
Duration
25 min

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC(=CC1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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